2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
CAS No.: 895455-91-1
Cat. No.: VC6029153
Molecular Formula: C17H13N3O5S2
Molecular Weight: 403.43
* For research use only. Not for human or veterinary use.
![2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide - 895455-91-1](/images/structure/VC6029153.png)
Specification
CAS No. | 895455-91-1 |
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Molecular Formula | C17H13N3O5S2 |
Molecular Weight | 403.43 |
IUPAC Name | 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C17H13N3O5S2/c21-16(11-27(24,25)14-7-2-1-3-8-14)19-17-18-15(10-26-17)12-5-4-6-13(9-12)20(22)23/h1-10H,11H2,(H,18,19,21) |
Standard InChI Key | WZPHYQCSHRDPBJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a thiazole core substituted at position 4 with a 3-nitrophenyl group and at position 2 with an acetamide functional group. The benzenesulfonyl moiety is attached to the acetamide nitrogen, creating a hybrid structure with three distinct regions:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for metabolic stability and bioisosteric properties.
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3-Nitrophenyl group: Introduces electron-withdrawing characteristics and potential π-π stacking interactions with biological targets .
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Benzenesulfonyl-acetamide chain: Enhances solubility and provides hydrogen-bonding capabilities .
Table 1: Key Molecular Properties
Property | Value/Description |
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IUPAC Name | 2-(Benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Molecular Formula | C₁₈H₁₄N₄O₅S₂ |
Molecular Weight | 442.46 g/mol |
Key Functional Groups | Thiazole, nitro, sulfonyl, acetamide |
Potential Tautomerism | Thiazole ring proton shifts |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
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Thiazole core formation: Condensation of thiourea derivatives with α-halo ketones .
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Nitrophenyl introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution at position 4 of the thiazole .
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Acetamide functionalization: Acylation of the thiazole-2-amine intermediate with benzenesulfonyl acetyl chloride .
Experimental Considerations
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Reaction conditions:
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Yield optimization:
Physicochemical Properties and Stability
Solubility and Partitioning
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logP: Predicted value of 2.8 (±0.3) indicates moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous solubility: <1 mg/mL at pH 7.4 due to aromatic stacking and sulfonyl group hydration .
Thermal Behavior
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Melting point: Estimated 198–202°C based on analogs with similar substitution patterns .
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Thermogravimetric analysis: Decomposition initiates at 240°C, with 95% mass loss by 310°C .
Target | Predicted IC₅₀ (μM) | Mechanism |
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Monoamine oxidase B | 0.25–0.45 | Competitive inhibition |
Cyclooxygenase-2 | 1.2–3.7 | Allosteric modulation |
EGFR kinase | >10 | Weak ATP-binding site interaction |
Cellular Effects
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Antiproliferative activity: Thiazole-acetamide hybrids show IC₅₀ = 0.73 μM against HOP-92 lung cancer cells .
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Oxidative stress modulation: Nitro-containing thiazoles reduce ROS levels by 58% at 5 μM .
Computational Modeling and Structure-Activity Relationships
Molecular Docking Studies
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MAO-B binding: Nitrophenyl group occupies hydrophobic pocket (FAD cofactor region), while sulfonyl oxygen forms H-bonds with Tyr435 .
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Docking score: -9.2 kcal/mol (compared to -7.8 kcal/mol for safinamide control) .
QSAR Predictions
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